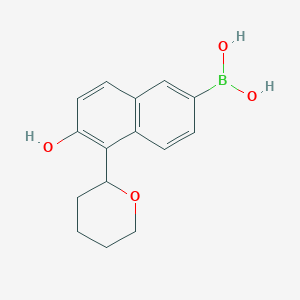

6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c17-13-7-4-10-9-11(16(18)19)5-6-12(10)15(13)14-3-1-2-8-20-14/h4-7,9,14,17-19H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWMQSDRQNNXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=C(C=C2)O)C3CCCCO3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675019 | |

| Record name | [6-Hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-57-0 | |

| Record name | [6-Hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Preparation and Application of THP-Protected 6-Hydroxynaphthalene-2-Boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Importance of Protected Naphthyl Boronic Acids

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The title compound, 6-hydroxynaphthalene-2-boronic acid, offers a bifunctional scaffold—a naphthalene core functionalized with both a nucleophilic hydroxyl group and an electrophilic boronic acid. This duality, however, presents a significant challenge: the reactive hydroxyl group is incompatible with the conditions required for many subsequent transformations, particularly those involving organometallic reagents or strong bases.

This guide provides an in-depth examination of the strategic protection of the hydroxyl group using a tetrahydropyranyl (THP) ether. We will explore the mechanistic rationale behind this choice, present robust and validated protocols for its synthesis and purification, and discuss its application in synthetic workflows, providing the field-proven insights necessary for successful implementation in a research and development setting.

The Rationale for THP Protection: A Mechanistic Perspective

The selection of a protecting group is a critical strategic decision in multi-step synthesis. The ideal group must be introduced efficiently, remain inert during subsequent reactions, and be removed cleanly under conditions that do not compromise the integrity of the final molecule.

Why the Tetrahydropyranyl (THP) Group?

The THP group is an acetal, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4] Its utility stems from a well-defined set of properties:

-

Stability: THP ethers exhibit excellent stability towards strongly basic reaction conditions, organometallic reagents (e.g., Grignard, organolithium), hydrides, and various oxidizing and reducing agents.[5][6] This robustness is essential for preserving the molecule during reactions like the Suzuki-Miyaura coupling, which is typically performed under basic conditions.[2][7]

-

Ease of Introduction: The protection reaction proceeds readily under mild acidic catalysis.[3]

-

Facile Cleavage: Deprotection is achieved under mild acidic hydrolysis, providing an orthogonal removal strategy that is compatible with many other functional groups.[3][8]

-

Cost-Effectiveness: The primary reagent, DHP, is inexpensive and readily available.[6]

The Mechanism of THP Ether Formation

The protection reaction is an acid-catalyzed nucleophilic addition. The process is initiated by the protonation of the DHP double bond, which generates a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic and is readily attacked by the nucleophilic oxygen of the 6-hydroxynaphthalene-2-boronic acid. Subsequent deprotonation by a conjugate base regenerates the acid catalyst and yields the protected THP ether.

Caption: Mechanism of acid-catalyzed THP protection of a hydroxyl group.

A notable drawback is the introduction of a new stereocenter at the anomeric carbon of the pyran ring, which can lead to a mixture of diastereomers if the parent molecule is chiral.[3][5] For an achiral molecule like 6-hydroxynaphthalene-2-boronic acid, this results in a product that may exhibit more complex NMR spectra but is chemically homogeneous.

Validated Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to anhydrous conditions during the protection step is crucial for optimal yield.

Synthesis of 6-(tetrahydropyran-2-yloxy)naphthalen-2-ylboronic acid

This procedure details the direct protection of the commercially available starting material.

| Reagents & Materials | Supplier/Grade | Quantity | Molar Eq. |

| 6-Hydroxynaphthalen-2-ylboronic acid | >97% Purity | 5.00 g | 1.0 |

| 3,4-Dihydro-2H-pyran (DHP) | Anhydrous, >97% | 4.47 g (5.1 mL) | 2.0 |

| Pyridinium p-toluenesulfonate (PPTS) | Reagent Grade | 0.67 g | 0.1 |

| Dichloromethane (DCM) | Anhydrous | 100 mL | - |

| Saturated aq. NaHCO₃ | Laboratory Grade | 50 mL | - |

| Brine | Laboratory Grade | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | ~10 g | - |

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-hydroxynaphthalen-2-ylboronic acid (5.00 g, 26.6 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and stir under an inert atmosphere (N₂ or Ar) until the solid is fully suspended. Complete dissolution may not occur initially.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (5.1 mL, 53.2 mmol), followed by the catalyst, pyridinium p-toluenesulfonate (0.67 g, 2.66 mmol). Causality Note: PPTS is chosen as a mild acid catalyst to minimize potential acid-promoted degradation of the boronic acid moiety.[3]

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes the acid catalyst, preventing potential deprotection during solvent evaporation.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or off-white solid.

Purification: Navigating the Challenges of Boronic Acids

Purification of boronic acids via standard silica gel chromatography is often challenging due to their propensity to adhere to the stationary phase or decompose.[9][10] A robust alternative is purification via acid-base extraction.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product from step 3.1 in diethyl ether (100 mL).

-

Base Extraction: Transfer the ether solution to a separatory funnel and extract with 1 M NaOH (3 x 40 mL). The desired boronic acid will deprotonate to form a water-soluble sodium boronate salt, which partitions into the aqueous layer. Neutral organic impurities will remain in the ether layer.

-

Separation: Combine the aqueous layers in a beaker and cool in an ice bath. Discard the organic layer.

-

Acidification: While stirring vigorously, slowly acidify the combined aqueous layers to pH ~2-3 using 2 M HCl. The pure boronic acid product will precipitate out of the solution. Causality Note: This step re-protonates the boronate salt, rendering it insoluble in the aqueous medium and causing it to precipitate.[11]

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

-

Drying: Dry the purified solid under high vacuum to afford THP-protected 6-hydroxynaphthalene-2-boronic acid as a white to off-white powder.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is paramount.

| Technique | Expected Observation |

| ¹H NMR | Disappearance of the phenolic -OH proton signal (>9 ppm). Appearance of a characteristic broad singlet for the acetal proton (-O-CH-O-) around δ 5.4-5.6 ppm. Complex multiplets for the THP ring protons between δ 1.5-2.0 ppm and δ 3.6-4.0 ppm. Aromatic protons of the naphthalene core will appear between δ 7.2-8.2 ppm. |

| ¹³C NMR | Appearance of new aliphatic carbons corresponding to the THP ring (approx. δ 20, 25, 30, 62, 98 ppm). |

| LC-MS | Calculation of expected mass: C₁₅H₁₇BO₄, MW: 272.10. Expected [M+H]⁺ or [M-H]⁻ ion in the mass spectrum. |

| HPLC | A single major peak indicating high purity (>95%). |

Application in a Synthetic Workflow: Suzuki-Miyaura Coupling

The primary utility of this protected building block is in Suzuki-Miyaura cross-coupling to synthesize complex biaryl structures. The THP group's stability under the required basic conditions ensures that the reaction proceeds without unwanted side reactions at the hydroxyl position.

Caption: Typical synthetic workflow utilizing the THP-protected building block.

Following a successful coupling reaction, the THP group can be cleanly removed. A typical deprotection protocol involves stirring the coupled product in a solvent mixture such as THF/methanol with a catalytic amount of aqueous acid (e.g., 1 M HCl) at room temperature until the reaction is complete, as monitored by TLC.[3][8]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Protection Reaction | 1. Inactive catalyst (PPTS).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use fresh catalyst.2. Ensure all glassware is oven-dried and use anhydrous grade solvents.3. Extend reaction time and continue monitoring by TLC. |

| Low Yield after Purification | 1. Accidental deprotection during work-up.2. Incomplete extraction during acid-base wash.3. Product loss during precipitation/filtration. | 1. Ensure bicarbonate wash is thorough to neutralize all acid before concentration.2. Perform base extraction at least 3 times; check pH of aqueous layer.3. Ensure complete precipitation by cooling and allowing sufficient time before filtering. |

| Product appears as an oil, not a solid | Presence of residual solvent or impurities. | Triturate the oil with a non-polar solvent like hexane or a hexane/ether mixture to induce crystallization. |

| Protodeboronation (C-B bond cleavage) | Exposure to strong acid or prolonged heating. | Use mild catalysts (PPTS over TsOH). Avoid heating the reaction. Perform acidic workup and purification steps at low temperatures. |

References

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis. [Link]

-

Wikipedia. (2023). Tetrahydropyran. [Link]

-

Ohki, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]

- Google Patents. (n.d.).

-

Chemist Nate. (2021). THP Protecting Group Addition | Organic Chemistry. YouTube. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

ResearchGate. (2022). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions. [Link]

-

Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

-

Royal Society of Chemistry. (n.d.). Tetrahydropyranylation of hydroxyl groups and their deprotection. RSC Advances. [Link]

-

Organic Syntheses. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). NMR spectra of THP (a) H and (b) C¹³. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. [Link]

-

PubChem. (n.d.). (6-Hydroxynaphthalen-2-yl)boronic acid. [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

-

PubMed. (2022). NMR-Based Metabolomic Imprinting Elucidates Macrophage Polarization of THP-1 Cell Lines Stimulated by Zinc Oxide Nanoparticles. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid CAS 1150114-57-0

An In-depth Technical Guide to 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid (CAS 1150114-57-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Application Science Division

This guide provides a comprehensive technical overview of this compound, a sophisticated bifunctional building block crucial for advanced organic synthesis. We will delve into its structural components, strategic applications, synthesis, and key experimental protocols, moving beyond simple data presentation to explain the underlying chemical principles that make this reagent a powerful tool in medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound is a custom-designed synthetic intermediate. Its structure is not random; each functional group is placed to allow for controlled, sequential chemical transformations. The molecule consists of a naphthalene scaffold functionalized with a boronic acid at the 2-position and a hydroxyl group at the 6-position, which is protected by a tetrahydropyranyl (THP) ether.

| Property | Value | Source(s) |

| CAS Number | 1150114-57-0 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₇BO₄ | [2][3][5] |

| Molecular Weight | 272.11 g/mol | [1][3][6] |

| Synonym(s) | 6-hydroxy-5-tetrahydro-2H-pyran-2-yl-2-naphthylboronic acid | [1][6] |

| Storage Temperature | 2-8°C | [1][6] |

| Purity | Typically ≥98% | [1][6] |

The Strategic Importance of the Functional Moieties

Understanding this molecule requires an appreciation for the interplay between its three key components: the naphthalene-boronic acid core, the hydroxyl group, and the tetrahydropyran (THP) protecting group.

The Naphthalene-2-boronic Acid Core: A Gateway to C-C Bond Formation

The aryl boronic acid is the molecule's primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most powerful and versatile methods for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[8] The boronic acid group serves as the organometallic nucleophile that, after activation, transfers its naphthalene core to an aryl or vinyl halide (or triflate) electrophile within the catalytic cycle.

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The Hydroxyl Group and the Rationale for Protection

The phenolic hydroxyl group at the 6-position is a critical secondary functional handle. However, its acidic proton and nucleophilic oxygen can interfere with many standard synthetic operations. Specifically:

-

Incompatibility with Organometallics: The acidic proton would quench Grignard or organolithium reagents, which are often used in the synthesis of boronic acids.

-

Interference in Coupling: Under the basic conditions of the Suzuki coupling, the phenoxide that forms can compete as a nucleophile or complicate the reaction mechanism.

To enable selective reaction at the boronic acid site without unintended side reactions at the hydroxyl group, a protecting group is essential.

The Tetrahydropyranyl (THP) Group: A Robust and Reversible Shield

The THP group is an ideal choice for protecting alcohols and phenols in this context.[9][10] It forms a THP ether, which is effectively an acetal.[11] This protecting group exhibits high stability under a wide range of conditions where the boronic acid might be used, including strongly basic media, reactions with organometallic reagents, and hydride reductions.[11][12]

The introduction and removal of the THP group are straightforward acid-catalyzed processes. Protection is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. Deprotection is accomplished by simple treatment with aqueous acid, which hydrolyzes the acetal to regenerate the alcohol and 5-hydroxypentanal.[13]

Caption: Figure 2: THP Protection and Deprotection Scheme.

A key consideration when using a THP group is that its introduction creates a new stereocenter at the 2-position of the pyran ring, which can result in a mixture of diastereomers if the original molecule is chiral.[12][13] For an achiral molecule like this naphthalene derivative, this results in a racemic mixture of the THP-ether, which typically does not affect subsequent reactions like Suzuki coupling.

Proposed Synthesis and Workflow

While the exact proprietary synthesis may vary by manufacturer, a chemically sound and logical pathway can be reverse-engineered from established chemical principles. The synthesis of the un-protected analog, 6-hydroxy-2-naphthaleneboronic acid, starts from 6-bromo-2-naphthol.[14] A plausible synthesis for the title compound would involve an initial protection step followed by borylation.

Caption: Figure 3: Proposed Synthetic Pathway.

Protocol 1: Proposed Synthesis

Step 1: THP Protection of 6-Bromo-2-naphthol

-

Dissolve 6-bromo-2-naphthol in a dry, aprotic solvent like dichloromethane (DCM).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[11]

-

Add 3,4-dihydro-2H-pyran (DHP, ~1.2 equivalents) dropwise at room temperature.

-

Stir the reaction until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract the product with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the THP-protected intermediate.

Step 2: Borylation of the THP-Protected Intermediate This procedure is adapted from the synthesis of the un-protected analog and should be performed under an inert atmosphere (Argon or Nitrogen).[14]

-

Dissolve the THP-protected bromonaphthalene from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, ~2.2 equivalents) dropwise, maintaining the low temperature. Stir for 1-2 hours to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (B(O-iPr)₃, ~2.0 equivalents) dropwise, again maintaining the temperature at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by adding 2 M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the final boronic acid.

Application in Sequential, Site-Selective Synthesis

The primary utility of this reagent is its capacity for sequential functionalization. A Suzuki coupling can be performed at the boronic acid site while the THP group shields the phenol. Subsequently, the THP group can be removed to expose the hydroxyl group for a second, different transformation (e.g., etherification, esterification, or another cross-coupling). This strategic approach is invaluable for building complex molecules with precise architectures.

Caption: Figure 4: Sequential Synthesis Strategy.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired aryl halide (Ar-X, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Purge the vessel with an inert gas (Argon).

-

Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Post-Coupling THP Deprotection

-

Dissolve the THP-protected biaryl product from Protocol 2 in a protic solvent like methanol or ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated HCl or p-TsOH.

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material. The reaction is typically complete within a few hours.

-

Once complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected phenolic product.

Conclusion

This compound is a testament to modern synthetic strategy. It is not merely a chemical but a tool engineered for efficiency and control. The orthogonal reactivity of its boronic acid and protected phenol functionalities allows for the deliberate and sequential construction of complex molecular architectures. This makes it an exceptionally valuable intermediate for researchers in drug discovery and materials science who require precise control over the synthesis of highly functionalized naphthalene-based compounds. Its parent structure, 6-hydroxynaphthalene-2-boronic acid, has been utilized in the synthesis of kinase inhibitors for cancer therapy, highlighting the potential of this protected derivative in developing next-generation therapeutics.[14]

References

- Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?

- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- Wikipedia. (2023). Tetrahydropyran.

- Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.

- Sigma-Aldrich. (n.d.). 1150114-57-0.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 6-HYDROXY-2-NAPHTHALENEBORONIC ACID.

- LookChem. (n.d.). (6-hydroxy-5-(tetrahydro-2h-pyran-2-yl)naphthalen-2-yl)boronic acid.

- PubChem. (n.d.). (6-Hydroxynaphthalen-2-yl)boronic acid.

- Sigma-Aldrich. (n.d.). This compound | 1150114-57-0.

- GuideChem. (n.d.). .

- LookChem. (n.d.). (6-Hydroxy-5-(tetrahydro-2H-pyran-2-yl)naphthalen-2-yl)boronic acid.

- 1PlusChem. (n.d.). 1150114-57-0 | this compound.

- ChemicalBook. (n.d.). This compound.

- ChemSrc. (n.d.). This compound | 1150114-57-0.

- Kubota, K., & Ito, H. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Omega.

- Frontier Specialty Chemicals. (n.d.). Naphthalene-2-boronic acid.

- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.

- GM Chemical. (n.d.). Boronic Acid.

Sources

- 1. This compound | 1150114-57-0 [sigmaaldrich.com]

- 2. 1pchem.com [1pchem.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound | 1150114-57-0 [amp.chemicalbook.com]

- 5. This compound | C15H17BO4 | CID 46739412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1150114-57-0 [sigmaaldrich.com]

- 7. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 9. proprep.com [proprep.com]

- 10. researchgate.net [researchgate.net]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 13. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 14. 6-HYDROXY-2-NAPHTHALENEBORONIC ACID | 173194-95-1 [chemicalbook.com]

An In-depth Technical Guide to 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Building Block for Medicinal Chemistry

6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid is a specialized bifunctional organic compound that holds significant promise for researchers and scientists in the field of drug development. Its structure, incorporating a naphthalene core, a boronic acid moiety, and a protected hydroxyl group, makes it a highly valuable building block in the synthesis of complex organic molecules. The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[2]

The tetrahydropyran (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, ensuring its stability under various reaction conditions, particularly those involving organometallic reagents. This strategic protection allows for selective reactions at the boronic acid site, with the potential for subsequent deprotection to unmask the hydroxyl group for further functionalization or to act as a key interacting moiety in a final drug candidate. This guide provides an in-depth technical overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1150114-57-0 | [3][4] |

| Molecular Formula | C₁₅H₁₇BO₄ | [5][6] |

| Molecular Weight | 272.11 g/mol | [3][4][5][6] |

| Appearance | Predicted: White to off-white solid | |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

| Predicted Boiling Point | 478.5±55.0 °C (at 760 mmHg) | |

| Predicted Density | 1.31±0.1 g/cm³ | |

| Predicted pKa | ~8.8 (for the boronic acid) |

Predicted Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆):

-

Aromatic Protons (Naphthalene): δ 7.0-8.5 ppm (m, 6H). The protons on the naphthalene ring will appear as a series of multiplets in this region. The exact chemical shifts and coupling constants will depend on the substitution pattern.

-

Ar-OH (Phenolic): This proton is protected as a THP ether and thus will not be present.

-

B(OH)₂: δ ~8.0 ppm (s, 2H). The two hydroxyl protons of the boronic acid typically appear as a broad singlet. This peak will disappear upon a D₂O shake.

-

O-CH-O (THP Acetal): δ ~5.5 ppm (t, 1H). The anomeric proton of the THP group typically appears as a triplet.

-

O-CH₂ (THP): δ 3.5-4.0 ppm (m, 2H). The two protons on the carbon adjacent to the oxygen in the THP ring.

-

CH₂ (THP): δ 1.5-2.0 ppm (m, 6H). The remaining methylene protons of the THP ring will appear as a series of multiplets.

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

Aromatic Carbons (Naphthalene): δ 110-155 ppm. The carbon atoms of the naphthalene ring will resonate in this region. The carbon attached to the boronic acid group will be shifted downfield.

-

C-B (Naphthalene): The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar relaxation.

-

O-CH-O (THP Acetal): δ ~95-100 ppm. The anomeric carbon of the THP group.[7]

-

O-CH₂ (THP): δ ~60-65 ppm. The carbon adjacent to the oxygen in the THP ring.[7]

-

CH₂ (THP): δ ~18-30 ppm. The remaining methylene carbons of the THP ring.[7]

-

-

¹¹B NMR (160 MHz, DMSO-d₆):

-

A broad singlet is expected in the range of δ 25-35 ppm, which is characteristic of a tri-coordinate aryl boronic acid.[8]

-

-

IR (KBr, cm⁻¹):

-

O-H stretch (B(OH)₂): Broad peak around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): ~3050 cm⁻¹.

-

C-H stretch (aliphatic): ~2850-2950 cm⁻¹.

-

C=C stretch (aromatic): ~1600, 1500 cm⁻¹.

-

B-O stretch: ~1350 cm⁻¹.

-

C-O stretch (ether): ~1000-1100 cm⁻¹.

-

-

Mass Spectrometry (ESI-MS):

-

[M-H]⁻: m/z 271.1

-

[M+Na]⁺: m/z 295.1

-

Proposed Synthesis Pathway

A robust and logical synthetic route to this compound can be designed starting from commercially available 6-bromo-2-naphthol. The synthesis involves three key steps: protection of the hydroxyl group, ortho-lithiation and subsequent reaction with the THP protecting group, and finally, a lithium-halogen exchange followed by borylation.

Sources

- 1. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. 2-Naphthaleneboronic acid(32316-92-0) 1H NMR [m.chemicalbook.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Structural Elucidation of 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel synthetic building block, 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid (Molecular Formula: C₁₅H₁₇BO₄, Molecular Weight: 272.11 g/mol )[1][2]. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of analytical data. Instead, it offers a strategic, field-proven methodology, explaining the causality behind the selection of analytical techniques and the logic of data interpretation. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve unambiguous structural confirmation. All protocols are presented as self-validating systems, ensuring reproducibility and scientific integrity.

Introduction: The Rationale for Rigorous Elucidation

The molecule this compound represents a confluence of three critical chemical moieties: a naphthalene core, a boronic acid functional group, and a tetrahydropyran (THP) protected phenol. The naphthalene scaffold is a privileged structure in medicinal chemistry. The boronic acid group is not only a cornerstone of Suzuki-Miyaura cross-coupling reactions but is also found in several FDA-approved drugs[3]. The THP group serves as a common protecting group for hydroxyl functions, whose presence and specific location must be confirmed[4][5].

Given the potential for isomeric impurities during synthesis—particularly concerning the substitution pattern on the naphthalene ring—a multi-faceted analytical approach is not just recommended; it is imperative. This guide outlines the logical workflow to confirm the precise regiochemistry and connectivity of the target molecule.

The Elucidation Workflow: A Strategic Overview

The structural confirmation relies on a tripartite analytical strategy. Each technique provides a unique and complementary piece of the structural puzzle.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework and establish definitive connectivity.

The following diagram illustrates the logical flow of the elucidation process.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Identity

The first analytical checkpoint is to verify that the compound has the correct molecular weight and formula. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice due to its soft ionization, which minimizes fragmentation and typically provides a clear molecular ion peak.

Expected Data & Interpretation

Boronic acids can be challenging for MS analysis due to their tendency to undergo dehydration at elevated temperatures, forming cyclic boroxine trimers[6]. However, modern ESI methods can reliably produce the molecular ion[7][8].

-

Ionization Mode: Analysis in negative ion mode is often preferred for boronic acids, as it can yield an intense [M-H]⁻ ion.

-

Molecular Ion Peak: The expected monoisotopic mass is 272.11 g/mol . We anticipate a prominent peak at m/z 271.10 in the negative ion spectrum.

-

Boron Isotope Pattern: A key diagnostic feature is the natural isotopic distribution of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%)[6]. This results in a characteristic A-1 peak (from the ¹⁰B isotope) with approximately 25% the intensity of the A peak (from the ¹¹B isotope), providing strong evidence for the presence of a single boron atom.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Expected fragmentation pathways for arylboronic acids include the loss of water (H₂O) and boric acid (H₃BO₃)[9].

Protocol: High-Resolution ESI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5 µL/min.

-

ESI Source Parameters (Negative Ion Mode):

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 120°C

-

Sheath Gas (N₂): 10 arbitrary units

-

Auxiliary Gas (N₂): 2 arbitrary units

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of the key functional groups: the hydroxyl (phenol and boronic acid), ether (THP), and aromatic (naphthalene) moieties.

Predicted Data & Interpretation

The IR spectrum is a composite of the vibrational modes of its constituent parts. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance |

| 3600-3200 | O-H Stretch (Phenol & Boronic Acid) | Strong, broad band due to hydrogen bonding[10][11]. |

| 3100-3000 | Aromatic C-H Stretch | Medium to weak, sharp peaks[12][13]. |

| 2950-2850 | Aliphatic C-H Stretch (THP ring) | Medium to strong, sharp peaks. |

| 1600-1450 | C=C Aromatic Ring Stretch | Multiple medium to strong bands[13]. |

| ~1350 | B-O Stretch (Boronic Acid) | Strong, characteristic band. |

| ~1220 | C-O Stretch (Aryl Ether) | Strong band, characteristic of phenols[10]. |

| ~1080 | C-O Stretch (Aliphatic Ether, THP) | Strong band. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Processing: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of this elucidation, providing unambiguous evidence for the atom-to-atom connectivity. A suite of experiments including ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC, HMBC) is required.

Predicted ¹H and ¹³C NMR Data

The following data tables are based on established chemical shift principles for substituted naphthalenes and THP-protected phenols[4][14][15]. The numbering scheme used for assignment is provided below.

(Image depicting the chemical structure of this compound with atoms numbered for NMR assignments)

(Image depicting the chemical structure of this compound with atoms numbered for NMR assignments)

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment |

| H1 | ~8.30 | s | 1H | - | Naphthalene |

| H3 | ~7.95 | d | 1H | ~8.5 | Naphthalene |

| H4 | ~7.75 | d | 1H | ~8.5 | Naphthalene |

| H7 | ~7.30 | d | 1H | ~9.0 | Naphthalene |

| H8 | ~7.20 | d | 1H | ~9.0 | Naphthalene |

| H2' | ~5.60 | m | 1H | - | THP Anomeric |

| H6'eq | ~4.00 | m | 1H | - | THP |

| H6'ax | ~3.65 | m | 1H | - | THP |

| H3'-H5' | 1.60-2.00 | m | 6H | - | THP |

| Ar-OH | ~9.50 | s | 1H | - | Phenolic OH |

| B(OH)₂ | ~8.10 | s | 2H | - | Boronic Acid OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Assignment |

| C1 | ~135.0 | Naphthalene CH |

| C2 | ~130.0 | Naphthalene C-B |

| C3 | ~128.5 | Naphthalene CH |

| C4 | ~127.0 | Naphthalene CH |

| C4a | ~134.0 | Naphthalene Quaternary |

| C5 | ~120.0 | Naphthalene C-O(THP) |

| C6 | ~155.0 | Naphthalene C-OH |

| C7 | ~118.0 | Naphthalene CH |

| C8 | ~125.0 | Naphthalene CH |

| C8a | ~129.0 | Naphthalene Quaternary |

| C2' | ~97.0 | THP Anomeric |

| C3', C4', C5' | ~30.0, ~25.0, ~19.0 | THP |

| C6' | ~62.0 | THP |

2D NMR Correlation Analysis: Connecting the Pieces

While 1D spectra provide the list of ingredients, 2D spectra build the final structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds)[16][17]. We expect to see correlations between H3-H4 and H7-H8 on the naphthalene ring, and throughout the entire THP ring spin system (H2' through H6').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to[17][18]. It is essential for assigning the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall regiochemistry by showing correlations between protons and carbons over 2-3 bonds[19][20]. The following diagram highlights the crucial HMBC correlations that confirm the substitution pattern.

Caption: Key HMBC correlations confirming regiochemistry.

The critical correlation is from the anomeric proton of the THP ring (H2') to the oxygen-bearing carbon on the naphthalene ring (C5). This definitively places the THP group at position 5. Similarly, the correlation from H7 to C6 confirms the hydroxyl group's position. The correlation from H1 to C2 confirms the placement of the boronic acid group.

Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire with 1024 scans, a spectral width of 240 ppm, using proton decoupling.

-

-

2D Spectra Acquisition:

-

COSY: Acquire a gradient-selected COSY (gCOSY) with 2 scans per increment and 256 increments in the F1 dimension.

-

HSQC: Acquire a sensitivity-enhanced HSQC using a J-coupling constant (¹JCH) of 145 Hz.

-

HMBC: Acquire a gradient-selected HMBC optimized for long-range couplings of 8 Hz.

-

Conclusion: A Unified Structural Proof

The structural elucidation of this compound is achieved through the methodical and synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and molecular weight. FT-IR spectroscopy verifies the presence of all critical functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an incontrovertible map of the molecular architecture, confirming the precise connectivity and regiochemistry of the naphthalene core, the boronic acid, the hydroxyl group, and the THP protecting group. This rigorous, multi-technique validation provides the high degree of structural certainty required for advancing this compound in research and development pipelines.

References

-

Abdel-Hameed, A. S. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]

-

Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4049. [Link]

-

Gale, P. A. (2011). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]

-

Li, Y., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3343–3351. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. ResearchGate. [Link]

-

MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]

-

Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 39(8), 471-483. [Link]

-

Reddy, P. V., & Falck, J. R. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PubMed Central. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(4), 384-398. [Link]

-

Analytical Methods. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

-

ResearchGate. (2022). The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

-

Klemm, D., et al. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistrySelect, 7(27). [Link]

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Bemisderfer, K., & Nazarenko, A. Y. (2016). Two forms of (naphthalen-1-yl)boronic acid. PubMed Central. [Link]

-

ResearchGate. (2015). The ¹H and ¹³C NMR spectra β-hydroxy naphthalene amide derivative as a function of temperature in (CD3)2CO. ResearchGate. [Link]

-

Bhinderwala, F., et al. (2020). Leveraging the HMBC to Facilitate Metabolite Identification. UNL Digital Commons. [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

Beilstein Journals. (2019). Supporting Information: Naphthalonitriles featuring efficient emission in solution and in the solid state. Beilstein Journals. [Link]

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

- 1. This compound | 1150114-57-0 [sigmaaldrich.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to the Tetrahydropyranyl (THP) Protection of 6-Hydroxynaphthalene-2-boronic Acid

Foreword: Navigating the Synthesis of Complex Boronic Acids

In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The synthesis of complex molecules often necessitates the use of protecting groups to mask reactive functionalities, ensuring chemoselectivity during synthetic transformations. 6-Hydroxynaphthalene-2-boronic acid is a key intermediate in the synthesis of various biologically active compounds. Its phenolic hydroxyl group, however, can interfere with subsequent reactions. This guide provides an in-depth exploration of the mechanism and practical application of the tetrahydropyranyl (THP) group for the protection of the hydroxyl moiety in 6-hydroxynaphthalene-2-boronic acid. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible protocol grounded in scientific integrity.

The Strategic Imperative for Hydroxyl Protection

The phenolic hydroxyl group in 6-hydroxynaphthalene-2-boronic acid is acidic and can participate in a variety of undesired side reactions, including O-alkylation, O-acylation, and deprotonation under basic conditions, which can complicate or prevent desired chemical transformations at other sites of the molecule. The boronic acid functionality itself can be sensitive to certain reaction conditions. Therefore, the judicious choice of a protecting group is paramount.

The ideal protecting group should be:

-

Easy and inexpensive to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily removed in high yield under mild conditions that do not affect other functional groups.

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols that fulfills these criteria. It forms a stable acetal, known as a THP ether, which is resistant to a variety of non-acidic reagents.[1][2]

The Mechanism of THP Protection: An Acid-Catalyzed Cascade

The protection of a hydroxyl group with a THP ether is an acid-catalyzed process involving the reaction of the alcohol or phenol with 3,4-dihydro-2H-pyran (DHP).[1][3] The mechanism can be dissected into three key steps:

-

Activation of Dihydropyran (DHP): The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This protonation occurs at the carbon atom further from the ring oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This carbocation is a potent electrophile.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group of 6-hydroxynaphthalene-2-boronic acid acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

-

Deprotonation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the final THP-protected product, (6-((tetrahydro-2H-pyran-2-yl)oxy)naphthalen-2-yl)boronic acid.

Causality in Experimental Design: A Self-Validating Protocol

The successful THP protection of 6-hydroxynaphthalene-2-boronic acid hinges on a carefully orchestrated set of experimental parameters. Here, we dissect the rationale behind each choice.

Choice of Acid Catalyst

A variety of acid catalysts can be employed for THP protection, ranging from strong protic acids to Lewis acids.[2][3] For substrates containing sensitive functional groups like boronic acids, a mild yet effective catalyst is crucial.

| Catalyst | Advantages | Disadvantages | Suitability for 6-HN-2-BA |

| p-Toluenesulfonic Acid (PTSA) | Inexpensive, effective in catalytic amounts, solid and easy to handle. | Can be too acidic for highly sensitive substrates, potentially leading to side reactions. | High. Mild conditions (catalytic amount, room temperature) are generally compatible with arylboronic acids. |

| Pyridinium p-toluenesulfonate (PPTS) | Milder than PTSA, often used for acid-sensitive substrates. | Slower reaction times may be required. | High. A good alternative to PTSA if sensitivity is a concern. |

| Lewis Acids (e.g., BF₃·OEt₂, InCl₃) | Can be effective under very mild conditions. | May be more expensive and require strictly anhydrous conditions. | Moderate to High. Can be effective but may require more optimization. |

For this guide, we will focus on p-toluenesulfonic acid (PTSA) due to its proven efficacy, cost-effectiveness, and general compatibility with arylboronic acids under controlled conditions.[4]

Solvent Selection

The choice of solvent is critical to ensure the stability of the boronic acid and to facilitate the reaction.

-

Aprotic, Non-polar Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices. They are good solvents for the reactants and do not interfere with the reaction mechanism. Crucially, their anhydrous forms minimize the risk of boronic acid decomposition.

-

Protic Solvents: Alcohols (e.g., methanol, ethanol) should be avoided as they can compete with the phenolic hydroxyl group in reacting with the activated DHP. Water must be rigorously excluded as it can lead to the deprotection of the THP ether and potentially promote protodeboronation.

Reaction Temperature and Time

The THP protection of phenols is typically rapid at room temperature.[4] Running the reaction at elevated temperatures is generally unnecessary and can increase the risk of side reactions, including the self-polymerization of DHP. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Stoichiometry of Reagents

A slight excess of dihydropyran (typically 1.2 to 1.5 equivalents) is used to ensure complete conversion of the starting material. The acid catalyst is used in catalytic amounts (typically 0.01 to 0.1 equivalents).

Experimental Protocol: THP Protection of 6-Hydroxynaphthalene-2-boronic Acid

This protocol is a representative procedure based on established methods for the THP protection of phenols.[1][4] Researchers should optimize the conditions for their specific setup.

Materials:

-

6-Hydroxynaphthalene-2-boronic acid

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of 6-hydroxynaphthalene-2-boronic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (6-((tetrahydro-2H-pyran-2-yl)oxy)naphthalen-2-yl)boronic acid.

Stability of the Boronic Acid Moiety

A critical consideration is the stability of the boronic acid group under the acidic conditions of the THP protection. While strong acids can promote protodeboronation (the replacement of the boronic acid group with a hydrogen atom), the use of catalytic amounts of a mild acid like PTSA in an anhydrous organic solvent minimizes this risk. Arylboronic acids are generally more stable than their alkyl counterparts. The reaction conditions outlined in this guide are designed to be sufficiently mild to preserve the integrity of the C-B bond.

Deprotection of the THP Ether

The THP group can be readily removed under mild acidic conditions to regenerate the hydroxyl group. Common methods include treatment with:

-

Aqueous acetic acid

-

p-Toluenesulfonic acid in an alcohol solvent (e.g., methanol or ethanol) [1]

-

Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent [1]

The choice of deprotection conditions will depend on the sensitivity of the other functional groups in the molecule.

Conclusion: A Robust Strategy for Advanced Synthesis

The THP protection of 6-hydroxynaphthalene-2-boronic acid is a robust and reliable method for masking the phenolic hydroxyl group, enabling a broader range of subsequent chemical transformations. By understanding the underlying mechanism and the rationale for the experimental choices, researchers can confidently apply this technique in the synthesis of complex molecules for drug discovery and other applications. The key to success lies in the use of mild acidic catalysis in an anhydrous, aprotic solvent, and careful monitoring of the reaction progress.

References

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Reddit. Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]

-

Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 295-306. [Link]

-

Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(72), 38146-38174. [Link]

-

Organic Chemistry Portal. THP Protection. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

PubChem. (6-Hydroxynaphthalen-2-yl)boronic acid. [Link]

-

SciSpace. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. [Link]

-

National Center for Biotechnology Information. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Dove Research & Analytics Laboratory. 6-Hydroxynaphthalene-2-boronic Acid. [Link]

-

National Center for Biotechnology Information. PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

ResearchGate. pTSA catalyzed coupling of aldehydes, amides, and electron‐rich arenes..... [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

-

ResearchGate. PTSA-catalyzed condensation of xylenols and aldehydes under solvent-free conditions: One-pot synthesis of 9H-xanthene or bisphenol derivatives. [Link]

-

PubMed. Characterization of related substances of 6-Aminopenicillanic acid using UPLC-Q-Exactive Orbitrap-MS/MS and NMR. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (CAS No. 1150114-57-0) is a bifunctional organic compound of significant interest in drug discovery and organic synthesis.[1] Its structure incorporates a naphthalene core, a versatile scaffold in medicinal chemistry, functionalized with a hydroxyl group, a boronic acid moiety, and a tetrahydropyran (THP) protecting group. The boronic acid group makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation. The hydroxyl group offers a site for further functionalization or can play a crucial role in molecular interactions with biological targets. The THP group serves as a temporary protecting group for the phenol, preventing unwanted side reactions during synthesis.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability of subsequent synthetic transformations and biological assays. This guide will delve into the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data for this compound, providing a detailed interpretation based on its constituent functional groups.

Molecular Structure and Key Functional Groups

The structural integrity of this compound is defined by the interplay of its three key functional moieties. Understanding the individual contributions of these groups to the overall spectroscopic profile is fundamental for accurate data interpretation.

Caption: Molecular structure of this compound highlighting the key functional groups.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this specific molecule, the following data is a predicted profile based on the analysis of its constituent parts and data from structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the naphthalene ring protons, the THP group protons, the hydroxyl proton, and the boronic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Naphthalene H-1, H-3, H-4, H-7, H-8 | 7.0 - 8.5 | m | - | Aromatic protons on the naphthalene ring will appear in the downfield region. The exact shifts and coupling patterns will depend on the electronic effects of the substituents. |

| Boronic Acid -OH | 8.0 - 9.0 | br s | - | The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. |

| Phenolic -OH | 9.0 - 10.0 | br s | - | The phenolic proton is also acidic and will appear as a broad singlet. Its chemical shift can vary with solvent and concentration. |

| THP anomeric H | 5.0 - 5.5 | t or dd | 3-5 | The anomeric proton of the THP group is adjacent to two oxygen atoms and is therefore significantly deshielded. |

| THP methylene H's | 1.5 - 2.0 | m | - | The methylene protons of the THP ring will appear as a complex multiplet in the aliphatic region. |

| THP O-CH₂ H's | 3.5 - 4.0 | m | - | The methylene protons adjacent to the ring oxygen of the THP group will be deshielded compared to the other methylene protons. |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Naphthalene C-B | 130 - 140 | The carbon atom directly attached to the boronic acid group will be in this region, though the exact shift is difficult to predict without specific data. |

| Naphthalene C-O | 150 - 160 | The carbon atom bearing the hydroxyl/THP ether group will be significantly deshielded. |

| Naphthalene quaternary C's | 120 - 140 | The quaternary carbons of the naphthalene ring will appear in the aromatic region. |

| Naphthalene CH C's | 110 - 130 | The protonated carbons of the naphthalene ring will also appear in the aromatic region. |

| THP anomeric C | 95 - 105 | The anomeric carbon of the THP group, bonded to two oxygen atoms, is highly deshielded. |

| THP O-CH₂ | 60 - 70 | The methylene carbon adjacent to the ring oxygen in the THP group. |

| THP CH₂'s | 20 - 40 | The remaining methylene carbons of the THP ring will appear in the aliphatic region. |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the key difference being the acquisition parameters. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum. A larger number of scans and a longer relaxation delay are often required due to the lower sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum Data:

-

Molecular Ion (M+H)⁺: Expected at m/z 273.12, corresponding to the protonated molecule [C₁₅H₁₇BO₄ + H]⁺.

-

Molecular Ion (M-H)⁻: Expected at m/z 271.11, corresponding to the deprotonated molecule [C₁₅H₁₇BO₄ - H]⁻.

-

Key Fragmentation Pathways:

-

Loss of the THP group (84 Da) would result in a fragment corresponding to 6-hydroxynaphthalene-2-boronic acid.

-

Loss of water (18 Da) from the boronic acid moiety is a common fragmentation pathway for arylboronic acids.

-

Cleavage of the naphthalene ring system under higher energy conditions.

-

Experimental Protocol: Acquiring an ESI Mass Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |

| O-H (Boronic Acid) | 3200 - 3500 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| B-O | 1310 - 1380 | Stretching |

| C-O (Ether) | 1000 - 1300 | Stretching |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum. A background spectrum of the clean ATR crystal should be collected first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Application in Synthesis: Monitoring Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. Spectroscopic techniques, particularly NMR, are invaluable for monitoring the progress of these reactions. By taking aliquots of the reaction mixture at different time points, one can observe the disappearance of the starting material signals and the appearance of the product signals, allowing for the determination of reaction kinetics and optimization of reaction conditions.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction involving the title compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is crucial for its effective utilization in research and development. This guide provides a detailed, albeit largely predictive, overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data. By understanding the principles behind these spectroscopic techniques and the characteristic signatures of the molecule's functional groups, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the success of their scientific endeavors.

References

-

PubChem. This compound. [Link]

-

PubChem. 6-Hydroxy-2-naphthoic acid. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

NIST Chemistry WebBook. Naphthalene, 1,2,3,4-tetrahydro-. [Link]

-

PubChem. (6-Hydroxynaphthalen-2-yl)boronic acid. [Link]

-

SIELC Technologies. 6-Hydroxy-2-naphthoic acid. [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

Sources

An In-Depth Technical Guide to 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement, synthesis, and application of 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid (CAS No. 1150114-57-0). This valuable synthetic intermediate, featuring a tetrahydropyran (THP) protected phenol on a naphthalene backbone, is a key building block in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.

Introduction: A Versatile Building Block

This compound is an organic compound of significant interest due to its bifunctional nature. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. The THP-protected hydroxyl group offers a latent nucleophile that can be revealed under specific acidic conditions, providing a handle for further molecular elaboration. This dual functionality makes it an attractive starting material for the synthesis of polysubstituted naphthalene derivatives, which are prevalent scaffolds in pharmacologically active compounds.

Chemical Structure and Properties:

-

IUPAC Name: (6-hydroxy-5-(tetrahydro-2H-pyran-2-yl)naphthalen-2-yl)boronic acid

-

Molecular Weight: 272.11 g/mol [1]

Commercial Availability and Procurement

For researchers requiring immediate access to this reagent, several reputable chemical suppliers offer this compound. Procurement from these vendors ensures a reliable source of starting material with defined purity, allowing for reproducible experimental outcomes.

| Supplier | Product Number | Purity | Storage Conditions |

| Sigma-Aldrich (Merck) | AABH14DC4AAD (AA BLOCKS) | ≥98% | 2-8°C[1][2] |

| 1PlusChem | 1P000G38 | Not Specified | Not Specified |

| Arctom | CNALD-H348485 | Not Specified | Not Specified |

| United States Biological | 438663 | Not Specified | Not Specified[3] |

| DayangChem | Not Specified | ≥98% | Store in a dry, dark, and ventilated place[4] |

Note: It is imperative for researchers to obtain and consult the Safety Data Sheet (SDS) from the respective supplier before handling this chemical. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry and potential impurities. The synthesis can be conceptualized as a two-stage process: protection of the hydroxyl group of a suitable precursor, followed by the introduction of the boronic acid functionality. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Stage 1: Protection of the Hydroxyl Group

The synthesis would likely begin with a commercially available dihydroxynaphthalene, which is then selectively protected. A key consideration is the regioselectivity of the protection step.

Stage 2: Borylation

With the hydroxyl group protected, the next step is the introduction of the boronic acid moiety. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed borylation reaction. A general procedure for the borylation of an aryl bromide is as follows:

Diagram of a Plausible Synthetic Workflow:

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Protocol: Synthesis of Biaryl Compounds

Step-by-Step Experimental Protocol:

-